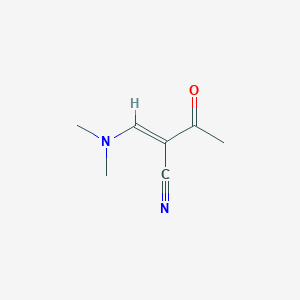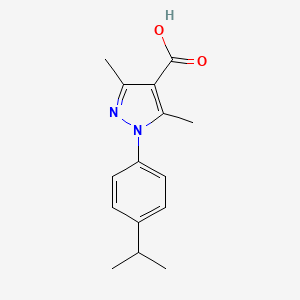
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Descripción general
Descripción
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a chemical compound characterized by its unique structure, which includes a pyrimidinyl ring substituted with chlorine and iodine atoms, and a morpholine moiety
Mecanismo De Acción
Target of Action
Similar compounds, such as those containing a morpholine ring and a pyrimidine ring, have been found to interact with various targets . For instance, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
For example, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Biochemical Pathways
For instance, some morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Result of Action
For instance, some morpholine antifungal drugs lead to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4,5-trichloropyrimidine with iodine and morpholine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The chlorine atom can be reduced to form a chloroalkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Chloroalkanes.
Substitution: Azides or iodides.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: is structurally similar to other pyrimidinyl compounds, such as 4-(2-chloro-5-iodopyrimidin-4-yl)aniline and 4-(2-chloro-5-iodopyrimidin-4-yl)ethanol.
Uniqueness:
The presence of the morpholine ring distinguishes this compound from its analogs, providing unique chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-(2-chloro-5-iodopyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBICMFDRFBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1387212.png)









![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)


